3-Ethylcyclobutan-1-amine
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Overview
Description
3-Ethylcyclobutan-1-amine is an organic compound with the molecular formula C6H13N It is a cycloalkane derivative where an ethyl group is attached to the third carbon of a cyclobutane ring, and an amine group is attached to the first carbon
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Ethylcyclobutan-1-amine can be achieved through several methods. One common approach involves the [2+2] cycloaddition reaction, which is a widely used method for synthesizing cyclobutane derivatives . This reaction typically involves the use of alkenes and a suitable catalyst under controlled conditions to form the cyclobutane ring.
Another method involves the reductive amination of cyclobutanone derivatives. In this process, cyclobutanone is reacted with an amine in the presence of a reducing agent such as sodium cyanoborohydride or hydrogen gas with a metal catalyst
Industrial Production Methods
Industrial production of this compound may involve large-scale application of the aforementioned synthetic routes. The choice of method depends on factors such as cost, availability of starting materials, and desired purity of the final product. Catalytic processes and continuous flow reactors are often employed to enhance efficiency and yield in industrial settings.
Chemical Reactions Analysis
Types of Reactions
3-Ethylcyclobutan-1-amine undergoes various chemical reactions, including:
Oxidation: The amine group can be oxidized to form corresponding nitroso or nitro compounds.
Reduction: The compound can be reduced to form secondary or tertiary amines.
Substitution: The amine group can participate in nucleophilic substitution reactions, forming amides, sulfonamides, or other derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas with a palladium catalyst are typically used.
Major Products Formed
Oxidation: Nitroso and nitro derivatives.
Reduction: Secondary and tertiary amines.
Substitution: Amides, sulfonamides, and alkylated amines.
Scientific Research Applications
3-Ethylcyclobutan-1-amine has diverse applications in scientific research:
Chemistry: It serves as a building block for the synthesis of complex organic molecules and pharmaceuticals.
Biology: The compound is used in the study of enzyme-substrate interactions and as a ligand in biochemical assays.
Industry: The compound is used in the production of polymers, catalysts, and other functional materials.
Mechanism of Action
The mechanism of action of 3-Ethylcyclobutan-1-amine involves its interaction with specific molecular targets, such as enzymes or receptors. The amine group can form hydrogen bonds and electrostatic interactions with target molecules, influencing their activity and function. The cyclobutane ring provides structural rigidity, which can enhance the binding affinity and specificity of the compound .
Comparison with Similar Compounds
Similar Compounds
Cyclobutanamine: Lacks the ethyl group, making it less sterically hindered.
3-Methylcyclobutan-1-amine: Similar structure but with a methyl group instead of an ethyl group.
Cyclopropanamine: Smaller ring structure, leading to different chemical properties
Uniqueness
3-Ethylcyclobutan-1-amine is unique due to the presence of both an ethyl group and an amine group on a cyclobutane ring. This combination imparts distinct steric and electronic properties, making it a valuable compound for various applications in research and industry.
Biological Activity
3-Ethylcyclobutan-1-amine is a cyclic amine compound that has garnered interest in medicinal chemistry due to its potential biological activities. This article explores its biological activity, synthesis, and mechanisms of action, supported by relevant research findings and case studies.
This compound can be synthesized through various methods, including cyclization reactions involving ethyl-substituted precursors. Its chemical structure includes a cyclobutane ring with an ethyl group and an amine functional group, which may influence its reactivity and biological interactions.
Biological Activity
The biological activity of this compound has been studied in several contexts:
The mechanism of action involves interaction with various biomolecules. The amine group can act as a nucleophile, forming covalent bonds with electrophilic sites on proteins and enzymes. This interaction may alter the function of these biomolecules, leading to potential therapeutic effects.
Pharmacological Effects
Research has indicated that this compound exhibits a range of pharmacological activities:
- Antioxidant Activity : Studies suggest that compounds with similar structures show significant antioxidant properties, which may be attributed to their ability to scavenge free radicals.
- Neuroprotective Effects : Some derivatives have been evaluated for neuroprotective effects, particularly in models of neurodegenerative diseases like Alzheimer's. The structural features of the compound may enhance its ability to cross the blood-brain barrier (BBB).
Case Studies
- Neurodegenerative Disease Models : In a study examining the effects of cyclic amines on neurodegeneration, this compound derivatives were shown to reduce β-amyloid levels in rat models, indicating potential for Alzheimer's treatment .
- Antioxidant Studies : A comparative analysis of various substituted cyclobutane derivatives demonstrated that this compound exhibited superior antioxidant activity compared to non-cyclic counterparts .
Data Table: Summary of Biological Activities
Research Findings
Recent studies have focused on the structure-activity relationships (SAR) of cyclic amines, including this compound. These studies highlight how modifications to the cyclobutane ring or the ethyl substituent can enhance biological activity and selectivity for specific molecular targets.
Pharmacokinetics and Toxicity
Research into the pharmacokinetic profiles indicates favorable absorption characteristics and low toxicity levels for certain derivatives. The ability to penetrate the BBB is crucial for neuroactive compounds, and preliminary data suggests that this compound may have suitable properties for CNS-targeted therapies .
Properties
Molecular Formula |
C6H13N |
---|---|
Molecular Weight |
99.17 g/mol |
IUPAC Name |
3-ethylcyclobutan-1-amine |
InChI |
InChI=1S/C6H13N/c1-2-5-3-6(7)4-5/h5-6H,2-4,7H2,1H3 |
InChI Key |
RDOBCMAOFYDWKB-UHFFFAOYSA-N |
Canonical SMILES |
CCC1CC(C1)N |
Origin of Product |
United States |
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